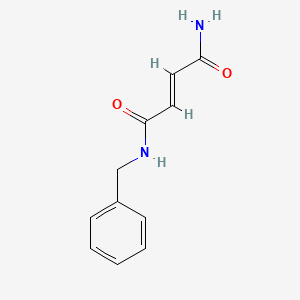

But-2-enedioic acid amide benzylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid amide benzylamide typically involves the reaction of but-2-enedioic acid with benzylamine. One common method is the direct amidation of carboxylic acids with amines using a dehydrating agent. For example, the reaction can be catalyzed by boronic acids or metal-organic frameworks (MOFs) under mild conditions .

Industrial Production Methods

In industrial settings, the production of amides often involves the use of coupling agents such as carbodiimides or carbonyldiimidazole. These agents facilitate the formation of the amide bond between the carboxylic acid and the amine. Additionally, electrosynthesis has emerged as a greener and more sustainable method for the preparation of amides .

Análisis De Reacciones Químicas

Types of Reactions

But-2-enedioic acid amide benzylamide can undergo various chemical reactions, including:

Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amide group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: N-alkylated amides

Aplicaciones Científicas De Investigación

But-2-enedioic acid amide benzylamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of but-2-enedioic acid amide benzylamide involves its interaction with specific molecular targets. For example, it can act as an allosteric modulator of the γ-aminobutyric acid (GABA) receptor complex, influencing neurotransmission . Additionally, it may interact with voltage-sensitive calcium channels, affecting cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

N-benzylamide: Similar in structure but lacks the but-2-enedioic acid moiety.

Benzylamine: Contains the benzylamine group but not the amide functionality.

Fumaric acid derivatives: Compounds derived from fumaric acid with different substituents.

Uniqueness

But-2-enedioic acid amide benzylamide is unique due to its combination of the but-2-enedioic acid and benzylamine moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Actividad Biológica

But-2-enedioic acid amide benzylamide, a compound characterized by its amide functional group and the presence of a benzyl moiety, has garnered attention for its diverse biological activities. This article explores its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a double bond in the butenedioic acid backbone and an amide linkage with a benzyl group. This unique structure enhances its lipophilicity and reactivity, influencing its interaction with biological targets. The compound can undergo various chemical reactions, including nucleophilic substitutions and hydrolysis.

Biological Activity

Research indicates that but-2-enedioic acid amide derivatives exhibit significant biological activities, particularly in the following areas:

1. Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes. Notably, derivatives have been identified as inhibitors of G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Table 1: Enzyme Inhibition Activities

| Compound Name | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| This compound | G protein-coupled receptors | Competitive | |

| But-2-enedioic acid amide (2-chloro) | Acetylcholinesterase | Non-competitive |

2. Anticholinesterase Activity

The compound has demonstrated anticholinesterase activity, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's. This activity is attributed to its ability to inhibit the breakdown of acetylcholine, thus enhancing neurotransmission.

3. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that modifications to the benzyl group can significantly alter binding interactions and specificity towards different receptors.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type | Reference |

|---|---|---|---|

| Muscarinic Acetylcholine Receptor | -9.5 | Hydrogen bonding | |

| Dopamine D2 Receptor | -8.7 | Hydrophobic interactions |

Case Studies

Several studies have highlighted the therapeutic potential of but-2-enedioic acid amide derivatives:

- Neuroprotective Effects : A study demonstrated that a derivative exhibited protective effects against oxidative stress in neuronal cell lines, suggesting its potential in neuroprotection.

- Anti-inflammatory Properties : Research indicated that this compound could reduce inflammatory markers in animal models of inflammation, supporting its use in treating inflammatory diseases.

- Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various pathogens, showing promising results that warrant further investigation for potential drug development.

Propiedades

IUPAC Name |

(E)-N'-benzylbut-2-enediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-10(14)6-7-11(15)13-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)(H,13,15)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRXZYXRIRFJCU-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C=C/C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.